molecular formula C6H4N4 B15489384 Pyrido[4,3-e][1,2,4]triazine CAS No. 6133-43-3

Pyrido[4,3-e][1,2,4]triazine

Cat. No.: B15489384
CAS No.: 6133-43-3
M. Wt: 132.12 g/mol
InChI Key: BSXOGZWCVKLXFR-UHFFFAOYSA-N
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Description

Pyrido[4,3-e][1,2,4]triazine is a nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This compound is part of a class of 1,2,4-triazine derivatives known for their potent biological activities . Research indicates that synthetic derivatives based on the this compound core structure have demonstrated reasonable to moderate cytotoxic activity against a panel of human cancer cell lines, including colon carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and cervical cancer (HeLa) models . The compound serves as a key aza-analogue of pyrido[2,3-b]pyrazine scaffolds, which have been investigated for their ability to disrupt microtubule dynamics, a mechanism of action also utilized by natural products like taxol in cancer therapy . As a versatile building block, this compound provides researchers with a critical precursor for the synthesis of novel, complex heterocyclic systems aimed at developing new candidate therapeutic agents . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6133-43-3

Molecular Formula

C6H4N4

Molecular Weight

132.12 g/mol

IUPAC Name

pyrido[4,3-e][1,2,4]triazine

InChI

InChI=1S/C6H4N4/c1-2-7-3-6-5(1)8-4-9-10-6/h1-4H

InChI Key

BSXOGZWCVKLXFR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1N=CN=N2

Origin of Product

United States

Synthetic Methodologies for Pyrido 4,3 E 1 2 3 Triazine and Its Fused Systems

Strategies for the Construction of the Pyrido[4,3-e]nih.govmdpi.comnih.govtriazine Core

The construction of the pyrido[4,3-e] nih.govmdpi.comnih.govtriazine core is a complex process that relies on carefully planned synthetic routes. The design of precursor molecules and the sequence of reactions are critical to achieving the desired heterocyclic system.

Precursor Design and Selection for Ring Annulation

The synthesis of pyrido[4,3-e] nih.govmdpi.comnih.govtriazine systems often involves the annulation of a 1,2,4-triazine (B1199460) ring onto a pyridine (B92270) scaffold. The selection of appropriate precursors is paramount for the success of this ring-forming process. A common strategy involves the use of a pyridine derivative containing vicinal amino and cyano or related functional groups, which can then react with a suitable one-carbon synthon to form the triazine ring.

Another approach utilizes 1-amino-2-iminopyridine derivatives as key precursors. For instance, a series of 1-amino-2-imino-4-arylpyridine-3-carbonitriles have been synthesized and utilized in condensation reactions to form pyrido[1,2-b] nih.govmdpi.comnih.govtriazine derivatives. acs.orgnih.gov The reaction of these precursors with α-keto acids, such as pyruvic acid and phenylglyoxylic acid, under acidic conditions, leads to the formation of the triazine ring. acs.orgnih.gov The acid catalyst plays a crucial role by activating the carbonyl group of the α-keto acid, making it more susceptible to nucleophilic attack by the amino group of the pyridine precursor. acs.org

Multi-Step Synthetic Sequences to the Pyrido[4,3-e]nih.govmdpi.comnih.govtriazine System

The formation of the pyrido[4,3-e] nih.govmdpi.comnih.govtriazine system often requires a multi-step synthetic sequence. A key intermediate in the synthesis of certain fused pyrido[4,3-e] nih.govmdpi.comnih.govtriazine derivatives is 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine. mdpi.com The synthesis of this crucial precursor is itself a three-step process that begins with 3-methylthio-1,1-dioxopyrido[4,3-e]-1,4,2-dithiazine. mdpi.com This starting material is first treated with aqueous ammonia (B1221849) in ethanol (B145695), followed by a reaction with hydrazine (B178648) hydrate (B1144303) in methanol. mdpi.com The final step to obtain the aminoguanidine (B1677879) precursor involves treatment with acetic acid. mdpi.com

Synthesis of Fused Ring Systems Incorporating the Pyrido[4,3-e]nih.govmdpi.comnih.govtriazine Moiety

The pyrido[4,3-e] nih.govmdpi.comnih.govtriazine moiety can be further elaborated to create more complex, fused heterocyclic systems. These fused systems often exhibit unique chemical and biological properties.

Preparation of Pyrido[4,3-e]nih.govmdpi.comnih.govtriazino[3,2-c]nih.govmdpi.comnih.govthiadiazine 6,6-dioxide Derivatives

A notable example of a fused system is the pyrido[4,3-e] nih.govmdpi.comnih.govtriazino[3,2-c] nih.govmdpi.comnih.govthiadiazine 6,6-dioxide ring system. The synthesis of this novel heterocyclic framework has been achieved through the reaction of a specific aminoguanidine derivative with various carbonyl compounds. nih.govmdpi.com

A series of 3-/2,3-substituted pyrido[4,3-e] nih.govmdpi.comnih.govtriazino[3,2-c] nih.govmdpi.comnih.govthiadiazine 6,6-dioxides have been synthesized by reacting 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine with 2-oxoalkanoic acids and their esters. nih.govmdpi.com These "one-pot" reactions are typically carried out in glacial acetic acid at reflux for extended periods, ranging from 50 to 90 hours. mdpi.com The reaction proceeds through a proposed mechanism involving initial condensation between the more reactive hydrazine group of the aminoguanidine and the carbonyl group of the 2-oxoalkanoic acid, followed by intramolecular cyclization to form the triazine ring. mdpi.com A subsequent condensation and ring closure leads to the final fused thiadiazine dioxide system. mdpi.com The elimination of hydrogen sulfide (B99878) is a characteristic feature of the latter part of the reaction sequence. mdpi.com

In a similar fashion, the reaction of 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine with phenylglyoxylic hydrates in glacial acetic acid also yields pyrido[4,3-e] nih.govmdpi.comnih.govtriazino[3,2-c] nih.govmdpi.comnih.govthiadiazine 6,6-dioxide derivatives. nih.govmdpi.com This reaction provides a pathway to introduce aryl substituents onto the fused heterocyclic system. The structures of these novel compounds have been rigorously confirmed using various spectroscopic techniques, including 1D- and 2D-NMR, as well as mass spectrometry and elemental analysis. nih.govmdpi.com

Proposed Reaction Mechanisms for Annulation

The formation of the pyrido[4,3-e] researchgate.netresearchgate.netacs.orgtriazine ring system often involves annulation reactions, which are ring-forming processes. A proposed mechanism for a [4+2] annulation reaction involves an inverse-electron-demand aza-Diels-Alder reaction. researchgate.net This type of reaction occurs between an electron-rich dienophile and an electron-poor diene. In the context of synthesizing pyrido[1,2-b] researchgate.netresearchgate.netacs.orgtriazine derivatives, a postulated mechanistic pathway begins with the nucleophilic addition of the amino group of 1-amino-2-imino-4-arylpyridine-3-carbonitrile to the keto moiety of an α-keto acid. acs.org The presence of an acid catalyst makes the carbonyl carbon more electrophilic. This is followed by a proton transfer and subsequent condensation to yield the final product. acs.org

Another proposed mechanism involves the thermal ring-opening–annulation reaction of anthra[1,2-d] researchgate.netresearchgate.netacs.orgtriazine-4,7,12(3H)-trione in the presence of pyridines. nih.gov This reaction is believed to proceed through a series of intermediates, initiated by the thermal decomposition of the triazinone, which can be observed by the release of nitrogen gas. nih.gov

Synthesis of Pyrido[4,3-e]researchgate.netresearchgate.netacs.orgtriazolo[5,1-c]researchgate.netresearchgate.netacs.orgtriazin-6(7H)-ones via Condensation Reactions

A notable synthetic route to new pyrido[4,3-e] researchgate.netresearchgate.netacs.orgtriazolo[5,1-c] researchgate.netresearchgate.netacs.orgtriazin-6(7H)-ones involves a multi-step condensation process. The synthesis begins with the coupling of 3-substituted 1,2,4-triazole-5-diazonium salts with ethyl acetoacetate (B1235776) to produce 1,2,4-triazol-5-ylhydrazones. researchgate.net These hydrazones are then reacted with dimethylformamide dimethyl acetal, leading to the formation of 4-[2-(dimethylamino)-vinyl] researchgate.netresearchgate.netacs.orgtriazolo[5,1-c] researchgate.netresearchgate.netacs.orgtriazine-3-carboxylates. researchgate.net The final step involves the condensation of these carboxylates with primary amines to yield the desired pyrido[4,3-e] researchgate.netresearchgate.netacs.orgtriazolo[5,1-c] researchgate.netresearchgate.netacs.orgtriazin-6(7H)-ones. researchgate.net

Formation of Pyrido-fused 1,2,4-Triazinyl Radicals through Cyclodehydration

A two-step method has been developed for the synthesis of 1,3-disubstituted benzo- and pyrido-fused 1,2,4-triazinyl radicals. researchgate.netacs.org This process starts with the N′-(2-nitroarylation) of N′-(het)arylhydrazides through nucleophilic aromatic substitution of 1-halo-2-nitroarenes. researchgate.netacs.org This reaction generally produces N′-(het)aryl-N′-[2-nitro(het)aryl]hydrazides in good yields. researchgate.netacs.org

The subsequent crucial step involves the mild reduction of the nitro group. acs.org This reduction can be accomplished using methods such as palladium on carbon with hydrogen gas or indium powder in acetic acid. acs.org Following the reduction, an acid-mediated cyclodehydration is performed, which leads to the formation of the fused triazines. researchgate.netacs.orgacs.org Finally, treatment with an alkali, such as sodium hydroxide, generates the desired radicals. researchgate.netacs.orgacs.org This strategy was influenced by an earlier synthesis of the benzotriazinyl radical, which also involved the reduction of a nitro-substituted intermediate followed by cyclodehydration. acs.orgacs.org

Functionalization and Derivatization of the Pyrido[4,3-e]researchgate.netresearchgate.netacs.orgtriazine Scaffold

The functionalization and derivatization of the pyrido[4,3-e] researchgate.netresearchgate.netacs.orgtriazine scaffold are crucial for developing new compounds with diverse properties.

Strategies for Introducing Substituents at Specific Positions

Various strategies have been employed to introduce substituents at specific positions of the pyrido[4,3-e] researchgate.netresearchgate.netacs.orgtriazine core and related fused systems. For instance, in the synthesis of pyrazolo[4,3-e] researchgate.netresearchgate.netacs.orgtriazine derivatives, it is possible to introduce a variety of substituents at the N1 and C3 positions of the pyrazole (B372694) ring. researchgate.net Furthermore, the C5 position can be functionalized through nucleophilic substitution of a suitable leaving group, such as a methylsulfonyl group, using O-, N-, and S-nucleophiles. researchgate.net

In the case of the pyridazine (B1198779) scaffold, a related diazine system, regioselective functionalization can be achieved through selective metalations and catalyst-tuned cross-coupling reactions. uni-muenchen.de This allows for the stepwise introduction of various aryl groups at different positions of the ring. uni-muenchen.de

For pyrido[2,3-e]-1,2,4-triazolo[4,3-a]pyrazin-1-one derivatives, substituents like methoxy, hydroxyl, and fluoro groups, which can act as hydrogen bond acceptors, have been introduced onto a 2-phenyl ring. nih.gov Additionally, cycloalkyl and acyl groups have been introduced at the 4-amino position. nih.gov

Development of Modified Pyrido[4,3-e]researchgate.netresearchgate.netacs.orgtriazine Analogues

The development of modified pyrido[4,3-e] researchgate.netresearchgate.netacs.orgtriazine analogues has led to the synthesis of various fused heterocyclic systems with potential biological activities.

One area of development has been the synthesis of pyrazolo[4,3-e] researchgate.netresearchgate.netacs.orgtriazine sulfonamides. nih.govnih.gov These compounds have been further modified to create novel pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netresearchgate.netacs.orgtriazine sulphonamide derivatives. nih.gov The synthesis of these tetrazolo-fused compounds involves the reaction of the corresponding pyrazolo[4,3-e] researchgate.netresearchgate.netacs.orgtriazine derivative with sodium azide (B81097) in anhydrous ethanol under reflux. nih.gov

Another class of analogues includes pyrido[2,3-d] researchgate.netresearchgate.netacs.orgtriazolo[4,3-a]pyrimidin-5-ones. These have been synthesized by reacting 2-hydrazino-pyrido[2,3-d]pyrimidin-4(3H)-one with various aldehydes, followed by cyclization of the resulting products. nih.gov

Furthermore, research into the pyrido[3,4-e]-1,2,4-triazine (B3357959) scaffold has led to the development of related heterocycles with potential applications. acs.org The synthesis of bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-6,13-dione and its deaza analogue represents another modification, creating complex, multi-ring systems. researchgate.net

Chemical Reactivity and Transformations of Pyrido 4,3 E 1 2 3 Triazine Scaffolds

Aromaticity and Stability of the Pyrido[4,3-e]researchgate.netnih.govnih.govtriazine System

Computational studies on related pyrazolo[4,3-e] researchgate.netnih.govnih.govtriazine systems have provided insights into their electronic properties and stability. Density Functional Theory (DFT) calculations have been used to estimate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com A large HOMO-LUMO gap is generally indicative of high stability. For a series of pyrazolo[4,3-e] researchgate.netnih.govnih.govtriazine sulfonamides, theoretical calculations have shown similar reactivity and stability indexes across different derivatives, suggesting that the core scaffold dictates the fundamental electronic properties. mdpi.com

The stability of the pyrido[4,3-e] researchgate.netnih.govnih.govtriazine ring can also be inferred from the reactivity of its derivatives. For instance, the synthesis of fused systems like pyrido[4,3-e] researchgate.netnih.govnih.govtriazino[3,2-c] researchgate.netnih.govnih.govthiadiazine 6,6-dioxides proceeds under reflux conditions in glacial acetic acid, indicating a degree of thermal stability of the core structure. mdpi.com

Ring-Opening and Rearrangement Reactions

While ring-opening reactions are a known feature of certain 1,3,5-triazine (B166579) systems under the influence of nucleophiles, specific evidence for such reactions in the parent pyrido[4,3-e] researchgate.netnih.govnih.govtriazine scaffold is not extensively documented in the reviewed literature. researchgate.net However, studies on related fused triazine systems offer some insights. For example, the ring opening of a pyrrolo[2,3-e]pyrido[1,2-b] researchgate.netnih.govnih.govtriazine derivative has been observed to occur upon reaction with certain dienophiles, leading to Michael addition products and subsequent ring cleavage. researchgate.net

Rearrangement reactions for the specific pyrido[4,3-e] researchgate.netnih.govnih.govtriazine scaffold are also not widely reported. It is important to note that rearrangements are common in nitrogen-containing heterocyclic chemistry, often driven by the formation of more stable intermediates or products. The lack of specific literature on this topic for the parent scaffold suggests that either these reactions are not facile or have not been a primary focus of investigation.

Reactivity Towards Various Reagents

The electron-deficient nature of the pyrido[4,3-e] researchgate.netnih.govnih.govtriazine ring system primarily dictates its reactivity towards various reagents.

Nucleophiles: The pyridine (B92270) and especially the 1,2,4-triazine (B1199460) rings are susceptible to nucleophilic attack. The carbon atoms adjacent to the nitrogen atoms are the most electrophilic centers. In related pyrazolo[4,3-e] researchgate.netnih.govnih.govtriazine systems, nucleophilic substitution reactions have been reported. For instance, the synthesis of pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netnih.govnih.govtriazine sulfonamide derivatives involves the reaction of a precursor with sodium azide (B81097), a potent nucleophile. nih.gov This suggests that the triazine portion of the pyrido[4,3-e] researchgate.netnih.govnih.govtriazine scaffold is reactive towards strong nucleophiles.

Electrophiles: Due to the electron-withdrawing nature of the fused rings and the presence of multiple nitrogen atoms with lone pairs, electrophilic substitution on the carbon atoms of the pyrido[4,3-e] researchgate.netnih.govnih.govtriazine ring is generally difficult. The nitrogen atoms are the most likely sites for electrophilic attack.

Oxidizing/Reducing Agents: Information on the direct oxidation or reduction of the parent pyrido[4,3-e] researchgate.netnih.govnih.govtriazine is limited. However, reactions on derivatives provide some clues. For instance, in the synthesis of some fused triazines, reductive cyclization of nitroarylhydrazides is a key step, indicating that the nitro group can be selectively reduced without affecting the aromatic core under certain conditions. mdpi.com

Heteroatom Reactivity within the Pyrido[4,3-e]researchgate.netnih.govnih.govtriazine Ring

The nitrogen atoms in the pyrido[4,3-e] researchgate.netnih.govnih.govtriazine scaffold exhibit characteristic reactivity.

N-Alkylation and N-Acylation: The lone pairs of electrons on the nitrogen atoms make them nucleophilic and thus susceptible to alkylation and acylation. In the context of related pyrido[3,4-e]-1,2,4-triazines, the introduction of methyl, amino, and acylamino substituents has been described, highlighting the reactivity of the ring nitrogens. nih.gov

N-Oxidation: The nitrogen atoms of the triazine ring can be oxidized to form N-oxides. The formation of such N-oxides can significantly alter the electronic properties and reactivity of the heterocyclic system, often making it more susceptible to nucleophilic attack.

The following table summarizes the key reactivity patterns of the pyrido[4,3-e] researchgate.netnih.govnih.govtriazine scaffold based on available literature for the parent compound and its derivatives.

Reagent TypeReactivitySite of ReactionSupporting Evidence from Derivatives
Nucleophiles Susceptible to attackCarbon atoms of the triazine ringSynthesis of tetrazolo-fused derivatives using sodium azide. nih.gov
Electrophiles Generally unreactive on carbon atomsNitrogen atomsAlkylation and acylation of related pyridotriazines. nih.gov
Oxidizing Agents Can form N-oxidesNitrogen atoms of the triazine ringGeneral reactivity of triazines.
Reducing Agents Stable under certain conditions-Use of reductive cyclization in synthesis. mdpi.com

Theoretical and Computational Investigations of Pyrido 4,3 E 1 2 3 Triazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with a high degree of accuracy. For the Pyrido[4,3-e] researchgate.netnih.govnih.govtriazine framework, these methods elucidate the distribution of electrons and the geometric arrangement of atoms, which are key determinants of the molecule's chemical nature.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and geometry of molecules. nih.gov By approximating the electron density, DFT methods can accurately predict molecular geometries, including bond lengths and angles, as well as electronic properties. For derivatives of the 1,2,4-triazine (B1199460) ring system, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, have been employed to optimize molecular structures. nih.govmdpi.com

Table 1: Representative Calculated Bond Lengths and Angles for a Triazine Ring System (Note: Data is illustrative and based on computational studies of related triazine derivatives, not the parent Pyrido[4,3-e] researchgate.netnih.govnih.govtriazine)

Parameter Value
N1-N2 Bond Length (Å) 1.32
N2-C3 Bond Length (Å) 1.35
C3-N4 Bond Length (Å) 1.33
N4-N5 Bond Length (Å) 1.31
N1-C6-N5 Angle (°) 120.5
N2-C3-N4 Angle (°) 125.0

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. mdpi.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. mdpi.com

For various 1,2,4-triazine derivatives, the HOMO and LUMO energy levels and their corresponding energy gaps have been calculated using DFT. nih.gov These calculations help in understanding the charge transfer interactions within the molecule. For instance, in dye-sensitized solar cell applications involving 1,2,4-triazine derivatives, the HOMO, LUMO, and energy gap are crucial for evaluating their potential performance. nih.gov In studies of 1,2,4-triazine sulfonamide derivatives, a smaller energy gap was associated with a softer molecule, indicating higher reactivity. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies for 1,2,4-Triazine Derivatives (Note: Values are examples from computational studies on substituted 1,2,4-triazines and are not specific to the parent Pyrido[4,3-e] researchgate.netnih.govnih.govtriazine)

Parameter Energy (eV)
EHOMO -6.55
ELUMO -3.14
Energy Gap (ΔE) 3.41

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.comresearchgate.net The MEP map uses a color scale to represent different electrostatic potential values, where red typically indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue represents electron-deficient regions (positive potential, prone to nucleophilic attack). mdpi.comwolfram.com

In studies of various triazine and pyridotriazine derivatives, MEP analysis has been used to identify the reactive sites. researchgate.net For example, in 1,2,4-triazine sulfonamide derivatives, the oxygen atoms of a nitro group often show the most negative potential (red-coded area), indicating a likely site for electrophilic interaction. mdpi.com Conversely, hydrogen atoms on aromatic rings typically exhibit a positive potential (blue-coded area). mdpi.com This analysis is instrumental in understanding non-covalent interactions, such as hydrogen bonding, which are crucial in biological systems. researchgate.netmdpi.com

Molecular Modeling and Docking Studies for Potential Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein or enzyme. nih.gov

For heterocyclic systems containing the pyridotriazine scaffold, molecular docking studies have been performed to explore their potential as inhibitors of various enzymes. researchgate.netresearchgate.net For instance, derivatives of pyridopyrazolo-triazine have been docked into the active sites of proteins to understand their binding mechanisms and affinities. nih.govresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.gov The binding energy, calculated in kcal/mol, provides an estimate of the ligand's affinity for the target protein, with lower energies indicating a more favorable interaction. nih.gov

Prediction and Interpretation of Spectroscopic Data based on Computational Methods

Computational methods are also employed to predict and interpret spectroscopic data, providing a valuable complement to experimental results.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT, which can then be used to simulate its Infrared (IR) spectrum. rsc.orgnih.gov These theoretical spectra can aid in the assignment of experimental IR bands to specific vibrational modes. nih.gov For triazine-based molecular crystals, a cluster-model approach with DFT has been shown to produce simulated IR spectra that are in excellent agreement with experimental data, providing insights into intermolecular interactions like hydrogen bonding. rsc.org

Mass Spectrometry: While direct computational prediction of mass spectra is complex, understanding the fragmentation patterns of related molecules can provide insights. The electron impact mass spectra of 1,3,5-triazin-2-one derivatives have been studied, revealing characteristic fragmentation pathways that involve either the retention of the triazine nucleus or its fragmentation through extrusion and ring-contraction processes. arkat-usa.org The fragmentation of various 1,2,4-triazino-[2,1-a]-1,2,4-triazine derivatives has also been investigated, showing intense molecular ion peaks and characteristic fragmentation patterns involving cleavage and rearrangement.

Biological Activities and Molecular Mechanisms of Pyrido 4,3 E 1 2 3 Triazine Analogues

Anticancer Activity of Pyrido[4,3-e]mdpi.comnih.govnih.govtriazine Derivatives and Fused Systems

Derivatives of the 1,2,4-triazine (B1199460) family are recognized for their significant anticancer properties. mdpi.com The fusion of this triazine ring with other heterocyclic systems, such as pyridine (B92270), is a strategy employed to enhance these biological effects. mdpi.com

Recent research has focused on synthesizing and evaluating the cytotoxic effects of novel fused heterocyclic systems incorporating the pyrido[4,3-e] mdpi.comnih.govnih.govtriazine core. A series of 3-aryl-pyrido[4,3-e] mdpi.comnih.govnih.govtriazino[3,2-c] mdpi.comnih.govnih.govthiadiazine 6,6-dioxides were synthesized and their anticancer activity was assessed against a panel of human cancer cell lines, including colon carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and cervical cancer (HeLa) cells. mdpi.com

The cytotoxic activity was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after 72 hours of incubation. mdpi.com Several of the synthesized compounds demonstrated reasonable to moderate anticancer activity. mdpi.com Specifically, compounds featuring a 3-aryl substituent showed more promising results compared to those with a hydroxy group at the same position. For instance, the replacement of an aryl group with a hydroxyl functionality at position 3 led to a loss of activity against HeLa and MCF-7 cell lines. mdpi.com However, weak activity against the HCT-116 cell line was observed for some 2,3-substituted derivatives. mdpi.com

The results indicated that the nature and position of substituents on the aryl ring play a crucial role in the cytotoxic potency of these compounds. Derivatives with electron-donating groups (like methyl or methoxy) and electron-withdrawing groups (such as chloro or fluoro) on the phenyl ring at position 3 exhibited varied levels of activity across the tested cell lines. mdpi.com

Table 1: Cytotoxicity of 3-aryl-pyrido[4,3-e] mdpi.comnih.govnih.govtriazino[3,2-c] mdpi.comnih.govnih.govthiadiazine 6,6-dioxide derivatives at a concentration of 100 μM, expressed as percent viability of cancer cell lines. Data sourced from mdpi.com.

While detailed mechanistic studies for pyrido[4,3-e] mdpi.comnih.govnih.govtriazine derivatives are still emerging, the broader class of 1,2,4-triazines offers insights into potential mechanisms of action. For example, Tirapazamine, a well-known bioreductive agent containing a 1,2,4-triazine moiety, exerts its cytotoxic effects by inducing DNA damage in hypoxic tumor cells. mdpi.com Other related heterobicyclic derivatives bearing a 1,2,4-triazine ring have been shown to induce DNA cleavage. mdpi.com Furthermore, some analogues have been identified as capable of inducing necrosis in human breast cancer (T47D) and cervical cancer (HeLa) cell lines. mdpi.com

For the related pyrazolo[4,3-e] mdpi.comnih.govnih.govtriazine scaffold, studies have shown that derivatives can induce apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases 8, 9, and 3/7. nih.govmdpi.com These compounds have also been observed to suppress the expression of NF-κB, a protein with anti-apoptotic properties, and promote the activity of p53 and Bax, which are key in activating apoptosis. nih.gov Although these findings pertain to a different isomeric scaffold, they suggest potential avenues of investigation for the pyrido[4,3-e] mdpi.comnih.govnih.govtriazine system.

The identification of specific molecular targets for pyrido[4,3-e] mdpi.comnih.govnih.govtriazine derivatives is an ongoing area of research. The inclusion of an arylsulfonamide moiety in the studied fused systems is significant, as arylsulfonamides are known to exhibit a wide range of biological activities, including anticancer properties, often by targeting specific enzymes. mdpi.com

Research on the closely related pyrazolo[4,3-e] mdpi.comnih.govnih.govtriazine scaffold has identified several potential molecular targets. These include protein kinases such as AKT, Bruton's tyrosine kinase (BTK), and cyclin-dependent kinase 2 (CDK2), as well as the mammalian target of rapamycin (mTOR). mdpi.com Inhibition of these kinases can disrupt cell signaling pathways that are crucial for cancer cell proliferation and survival. mdpi.commdpi.com While these targets have not been confirmed for the pyrido[4,3-e] mdpi.comnih.govnih.govtriazine core, the structural similarities suggest that kinase inhibition may be a plausible mechanism of action.

Antimicrobial Activity of Pyrido[4,3-e]mdpi.comnih.govnih.govtriazine-related Structures

While the broader 1,2,4-triazine class of compounds is known to possess a wide spectrum of biological activities including antibacterial and antiviral properties, specific data on the antimicrobial activity of the pyrido[4,3-e] mdpi.comnih.govnih.govtriazine isomer is not extensively documented in the reviewed literature. nih.gov However, research on other fused pyrido-heterocyclic systems has shown significant antimicrobial potential. For instance, various derivatives of pyrido[2,3-d]pyrimidines have been synthesized and evaluated for their antimicrobial effects. mdpi.com Similarly, certain pyrido[1,2-b] mdpi.comnih.govnih.govtriazine derivatives have been screened for antifungal activity. researchgate.net These findings in related but distinct isomers suggest that the pyrido[4,3-e] mdpi.comnih.govnih.govtriazine scaffold could be a valuable framework for the development of novel antimicrobial agents, warranting further investigation.

Other Emerging Biological Activities and Therapeutic Potential (General, as scaffold components)

The pyrido[4,3-e] mdpi.comnih.govnih.govtriazine ring system represents a promising scaffold for drug discovery, holding potential for a variety of therapeutic applications beyond cancer and microbial infections. mdpi.comnih.gov The fusion of pyridine and triazine rings can lead to compounds with unique pharmacological profiles. For example, derivatives of the isomeric pyrido[2,3-e]-1,2,4-triazolo[4,3-a]pyrazin-1-one have been developed as potent and selective antagonists for the human A3 adenosine (B11128) receptor, which has implications for treating conditions like cerebral ischemia. nih.gov

The therapeutic potential of fused pyridine heterocycles is well-established. For instance, various pyrido[2,3-d]pyrimidine derivatives are known to target enzymes like dihydrofolate reductase (DHFR) and various protein kinases, leading to their use in cancer therapy. semanticscholar.org The versatility of the pyridine and triazine cores allows for extensive chemical modification, enabling the design of molecules that can interact with a wide range of biological targets. nih.gov Therefore, the pyrido[4,3-e] mdpi.comnih.govnih.govtriazine scaffold is a valuable template in medicinal chemistry for the development of new agents with diverse therapeutic potential. mdpi.com

Structure Activity Relationship Sar Studies of Pyrido 4,3 E 1 2 3 Triazine Derivatives

Influence of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the pyrido[4,3-e] researchgate.netresearchgate.nettriazine ring system are critical determinants of biological activity and selectivity. Studies on related fused triazine structures have demonstrated that even minor modifications can lead to significant changes in pharmacological profiles.

One of the most direct examples of substituent influence comes from the study of pyrazolo[3,2-c]pyrido[4,3-e] researchgate.netresearchgate.nettriazine derivatives. Research has shown that the electronic properties of substituents can dramatically impact their biological effect. For instance, the substitution at the 8-position of the pyrazolo-fused analogue has been a key area of investigation. It has been observed that the presence of a trifluoromethyl (-CF3) group at this position can confer pharmacological activity, whereas a methyl (-CH3) group at the same position results in an inactive compound. researchgate.net This suggests that the strong electron-withdrawing nature of the trifluoromethyl group is crucial for the compound's interaction with its biological target, a common theme in medicinal chemistry where such groups can influence factors like metabolic stability and binding affinity.

To illustrate the impact of substituents on biological activity, the following data table summarizes the findings for the 8-substituted pyrazolo[3,2-c]pyrido[4,3-e] researchgate.netresearchgate.nettriazine analogues.

Compound ID8-SubstituentBiological Activity
1a-CH3Inactive
1b-CF3Active

Role of Fused Ring Systems in Modulating Biological Activity

The fusion of additional rings to the pyrido[4,3-e] researchgate.netresearchgate.nettriazine core can significantly alter the molecule's size, shape, and electronic properties, thereby modulating its biological activity. The addition of a fused ring can provide a larger surface area for interaction with biological targets, introduce new points for substitution, and constrain the molecule into a more rigid conformation, which can be favorable for binding.

A prominent example is the fusion of a pyrazole (B372694) ring to form the pyrazolo[3,2-c]pyrido[4,3-e] researchgate.netresearchgate.nettriazine system. researchgate.net The synthesis of these compounds and their subsequent reduction from the 5-oxide to the corresponding triazine have been reported. researchgate.net This particular fusion creates a novel chemical entity with a distinct pharmacological profile. The pyrazole ring itself is a well-known pharmacophore present in many approved drugs, and its fusion can impart new or enhanced biological activities.

The specific orientation of the fused ring is also crucial. Different isomers resulting from alternative fusion patterns can exhibit vastly different biological effects. While detailed comparative studies on various fused systems with the pyrido[4,3-e] researchgate.netresearchgate.nettriazine core are limited, the principle remains that the nature of the fused ring (e.g., aromatic, aliphatic, five-membered, six-membered) and its points of attachment are key variables in the design of new therapeutic agents based on this scaffold.

Elucidation of Pharmacophoric Features within the Pyrido[4,3-e]researchgate.netresearchgate.nettriazine Scaffold

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. For the pyrido[4,3-e] researchgate.netresearchgate.nettriazine scaffold, the elucidation of its pharmacophoric features is still in the early stages and is largely inferred from studies on more complex derivatives.

Key potential pharmacophoric features of the pyrido[4,3-e] researchgate.netresearchgate.nettriazine core likely include:

Nitrogen Atoms: The nitrogen atoms of the triazine and pyridine (B92270) rings can act as hydrogen bond acceptors, which are crucial for anchoring the molecule within a receptor's binding pocket.

Aromatic System: The planar aromatic surface can participate in π-π stacking interactions with aromatic amino acid residues of a protein target.

Substituent Positions: Specific positions on the ring system are amenable to substitution, allowing for the introduction of various functional groups that can act as hydrogen bond donors, acceptors, or hydrophobic moieties to optimize target interactions.

In the context of the pyrazolo-fused analogues, pharmacophoric models have been developed that highlight the importance of specific substituent patterns for biological activity. These models help in rationalizing the observed SAR and in guiding the design of new, more potent, and selective compounds.

Computational and Chemoinformatic Approaches to SAR Analysis

Computational and chemoinformatic tools are increasingly being used to accelerate the process of drug discovery by predicting the biological activity of novel compounds and providing insights into their mechanism of action. For the pyrido[4,3-e] researchgate.netresearchgate.nettriazine scaffold and its derivatives, these approaches can play a significant role in understanding their SAR.

Molecular docking studies, for instance, can be employed to predict the binding mode of pyrido[4,3-e] researchgate.netresearchgate.nettriazine derivatives within the active site of a target protein. These simulations can help to rationalize why certain substituents enhance activity while others diminish it, by visualizing the specific intermolecular interactions formed.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed to develop mathematical models that correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the activity of yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts.

In studies of related fused triazines, molecular dynamic simulations have been used to explore the conformational flexibility of the molecules and their stability within a binding site over time. Such computational approaches provide a dynamic view of the ligand-receptor interactions that is not available from static docking poses.

While specific computational studies focused solely on the parent pyrido[4,3-e] researchgate.netresearchgate.nettriazine are not widely reported, the application of these methods to the broader class of fused triazines demonstrates their potential to significantly contribute to the understanding of the SAR of this important heterocyclic system.

Emerging Research Directions and Future Perspectives on Pyrido 4,3 E 1 2 3 Triazine

Advancements in Green Chemistry Approaches for Pyrido[4,3-e]researchgate.netacs.orgmdpi.comtriazine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds to minimize environmental impact and improve efficiency. While specific green synthesis protocols for the parent pyrido[4,3-e] researchgate.netacs.orgmdpi.comtriazine are still emerging, research on related pyridotriazine and triazine derivatives highlights promising methodologies.

Energy-efficient techniques such as microwave irradiation and ultrasound assistance are at the forefront of these advancements. rsc.org Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times and improve yields in the creation of various heterocyclic systems. organic-chemistry.org Similarly, high-pressure-assisted protocols, sometimes utilizing specialized equipment like a Q-tube reactor, offer an efficient and safe method for synthesizing pyridotriazine derivatives, including complex fused structures. acs.orgnih.gov These methods often proceed faster and with higher yields compared to traditional refluxing conditions. nih.gov

The use of environmentally benign solvents is another key aspect of green synthesis. Research into the synthesis of related nitrogen heterocycles has demonstrated the effectiveness of using green solvents like deep eutectic solvents (e.g., glucose-urea) or conducting reactions in aqueous media, which reduces the reliance on volatile and often toxic organic solvents. researchgate.net The development of one-pot, multi-component reactions further enhances the green credentials of these synthetic routes by reducing the number of steps, minimizing waste, and improving atom economy. rsc.org

Green Chemistry ApproachKey AdvantagesExample Application (Related Structures)
Microwave-Assisted Synthesis Reduced reaction times, increased yields, enhanced reaction control.Synthesis of researchgate.netacs.orgmdpi.comtriazolo[4,3-a]pyridines. organic-chemistry.org
High-Pressure Synthesis (Q-Tube) Enhanced reaction rates, improved safety for high-pressure reactions, excellent yields.Synthesis of pyrido[1,2-b] researchgate.netacs.orgmdpi.comtriazine derivatives. acs.orgnih.gov
Ultrasound-Assisted Synthesis Shorter reaction times, increased yields, often milder conditions. rsc.orgNot specifically reported for pyridotriazines, but widely used for other heterocycles.
Green Solvents (e.g., Water, DES) Reduced environmental impact, lower toxicity, often inexpensive.Synthesis of piperidin-4-one derivatives using a glucose-urea deep eutectic solvent. researchgate.net
One-Pot, Multi-Component Reactions Increased efficiency, reduced waste, improved atom economy.Synthesis of researchgate.netacs.orgmdpi.comtriazolo[4,3-a]pyridines from 2-hydrazinopyridine (B147025) and aldehydes. rsc.org

Exploration of Novel Fused and Annulated Architectures Incorporating Pyrido[4,3-e]researchgate.netacs.orgmdpi.comtriazine

A significant area of research focuses on the fusion of the pyrido[4,3-e] researchgate.netacs.orgmdpi.comtriazine core with other heterocyclic rings to create novel, complex architectures. This molecular design strategy aims to modulate the electronic properties, conformation, and biological activity of the parent scaffold. The annulation of additional rings can lead to compounds with enhanced therapeutic potential or unique material properties.

Several classes of fused pyrido[4,3-e] researchgate.netacs.orgmdpi.comtriazines have been synthesized and investigated:

Pyrazolo[4,3-e] researchgate.netacs.orgmdpi.comtriazines: This is one of the most extensively studied fused systems. The fusion of a pyrazole (B372694) ring onto the triazine moiety has yielded compounds with significant biological activity, including anticancer and enzyme inhibitory properties. mdpi.comnih.gov Some of these derivatives are naturally occurring, such as nostocine A and fluviol A, highlighting the biological relevance of this scaffold. acs.org Synthetic methods often involve the cyclization of substituted hydrazones of 5-acyl-1,2,4-triazines. clockss.org The resulting tricyclic structure allows for the introduction of various substituents to fine-tune its properties. researchgate.netmdpi.com

Pyrido[4,3-e] researchgate.netacs.orgmdpi.comtriazolo[5,1-c] researchgate.netacs.orgmdpi.comtriazines: The annulation of a 1,2,4-triazole (B32235) ring creates a tetracyclic system with a high nitrogen content. The synthesis of these compounds can be achieved through the condensation of appropriately functionalized triazolotriazines with primary amines. researchgate.net These complex heterocycles are of interest for their potential applications in medicinal chemistry.

Pyrido[4,3-e] researchgate.netacs.orgmdpi.comtriazino[3,2-c] researchgate.netacs.orgmdpi.comthiadiazine 6,6-dioxides: This novel heterocyclic system is formed by fusing a thiadiazine dioxide ring to the pyridotriazine core. mdpi.comnih.gov These compounds are synthesized by reacting 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine with α-keto acids or their esters. mdpi.comnih.gov Several derivatives have shown moderate anticancer activity against various human cancer cell lines. mdpi.comnih.gov

The rationale behind creating these fused systems is often to enhance biological effects by combining the pharmacophoric features of different heterocyclic rings within a single, rigid molecule. mdpi.com This approach has led to the discovery of compounds with potent and sometimes selective biological activities.

Application in Chemical Biology and Probe Development

The inherent biological activities and structural features of pyrido[4,3-e] researchgate.netacs.orgmdpi.comtriazine derivatives make them attractive candidates for the development of chemical probes to study biological systems. A chemical probe is a small molecule used to characterize the function of proteins and explore cellular pathways.

The utility of this scaffold in chemical biology stems from several key properties observed in its derivatives:

Enzyme Inhibition: Derivatives of the fused pyrazolo[4,3-e] researchgate.netacs.orgmdpi.comtriazine system have been shown to inhibit various enzymes, such as xanthine (B1682287) oxidase, bacterial purine-nucleoside phosphorylase, tyrosinase, and urease. nih.govnih.gov This inhibitory activity suggests that these compounds could be developed into probes for studying the roles of these enzymes in health and disease.

Anticancer Activity: Numerous fused derivatives, including pyrazolo[4,3-e] researchgate.netacs.orgmdpi.comtriazines and their tetrazolo-fused analogues, exhibit significant cytotoxic activity against various cancer cell lines. mdpi.comnih.gov These molecules can serve as starting points for developing probes to investigate anticancer mechanisms, such as apoptosis induction and the inhibition of specific signaling pathways. nih.gov

Fluorescence Properties: A critical feature for many chemical probes is fluorescence. Some pyrazolo[4,3-e] researchgate.netacs.orgmdpi.comtriazine derivatives have electronic absorption spectra that extend into the visible region, a prerequisite for fluorescence. nih.gov While the development of fluorescent probes based specifically on the pyrido[4,3-e] researchgate.netacs.orgmdpi.comtriazine core is in its early stages, related nitrogen-rich heterocycles like researchgate.netacs.orgmdpi.comtriazolo[1,5-a]pyrimidines have been successfully developed as fluorescent probes for detecting metal ions like Fe³⁺ in living cells. researchgate.net This demonstrates the potential of leveraging the electronic properties of such scaffolds for bioimaging applications. The 1,2,4-triazine (B1199460) moiety itself can act as a fluorescence quencher, a property that is utilized in "turn-on" fluorescent probes that become fluorescent after reacting with a specific biological target. mdpi.com

The development of pyrido[4,3-e] researchgate.netacs.orgmdpi.comtriazine-based probes requires a multidisciplinary approach, combining synthetic chemistry to create a library of derivatives with biochemical and cell-based assays to identify compounds with high potency and selectivity for a specific biological target.

Potential Utility of Pyrido[4,3-e]researchgate.netacs.orgmdpi.comtriazine in Materials Science and Advanced Functional Materials

While the primary research focus for pyrido[4,3-e] researchgate.netacs.orgmdpi.comtriazines has been on their biological applications, the unique electronic and structural characteristics of the 1,2,4-triazine ring suggest potential utility in the field of materials science. The high nitrogen content and aromatic nature of this heterocyclic system can impart desirable properties for the development of advanced functional materials.

Optical and Fluorescent Materials: Some pyrido-triazine derivatives have been noted for their optical and fluorescence properties. windows.net These characteristics are fundamental for applications such as organic light-emitting diodes (OLEDs), sensors, and imaging agents. The ability to tune the electronic properties through substitution on the pyridotriazine core could allow for the design of materials with specific absorption and emission wavelengths.

Liquid Crystals: Research on related 1,2,4-triazine-4-oxides has shown their utility as intermediates in the synthesis of new liquid-crystalline materials. northumbria.ac.uk The introduction of a highly polar triazine or cyanopyridine group can induce mesomorphic behavior, leading to materials with applications in displays and other electro-optical devices. northumbria.ac.uk The rigid, planar structure of the pyrido[4,3-e] researchgate.netacs.orgmdpi.comtriazine core could be a valuable building block for designing new liquid crystals.

Energetic Materials: The high nitrogen content of the 1,2,4-triazine ring makes it a "nitrogen-rich" heterocycle, a key feature in the design of high-energy-density materials. Research has been conducted on 1,2,4-triazine-based compounds as potential explosives and propellants. purdue.edu These materials aim to provide high performance while maintaining thermal stability and low sensitivity to mechanical stimuli. purdue.edu

The exploration of pyrido[4,3-e] researchgate.netacs.orgmdpi.comtriazine in materials science is a relatively nascent field. Further investigation into its photophysical properties, thermal stability, and ability to self-assemble or polymerize could uncover new applications in organic electronics, specialty polymers, and other advanced material domains.

Addressing Research Gaps and Future Challenges in Pyrido[4,3-e]researchgate.netacs.orgmdpi.comtriazine Chemistry and Biology

Despite the progress made in understanding the chemistry and potential applications of pyrido[4,3-e] researchgate.netacs.orgmdpi.comtriazine and its derivatives, several research gaps and challenges remain. Addressing these will be crucial for fully realizing the potential of this heterocyclic system.

Key Research Gaps:

Targeted Green Synthesis: While green chemistry principles have been applied to related heterocycles, there is a lack of synthetic methods developed specifically for the pyrido[4,3-e] researchgate.netacs.orgmdpi.comtriazine core that are explicitly optimized for sustainability, scalability, and efficiency.

Systematic Structure-Activity Relationship (SAR) Studies: Although many derivatives have been synthesized and tested for biological activity, comprehensive SAR studies are often limited. A more systematic exploration of how different substituents at various positions on the scaffold affect biological potency and selectivity is needed.

Identification of Specific Biological Targets: For many active compounds, the precise molecular targets and mechanisms of action remain unknown. Identifying the specific proteins or pathways with which these compounds interact is a major challenge but is essential for their development as therapeutic agents or chemical probes.

Exploration in Materials Science: The application of pyrido[4,3-e] researchgate.netacs.orgmdpi.comtriazine in materials science is significantly underexplored. There is a substantial opportunity to investigate its potential in organic electronics, as a component of functional polymers, or as a scaffold for novel dyes and sensors.

Development of Practical Chemical Probes: While the potential for probe development exists, translating active compounds into validated chemical probes requires rigorous characterization, including demonstrating target engagement in living cells and ensuring high selectivity over other cellular components.

Future Challenges:

Improving Synthetic Accessibility: Developing versatile and high-yielding synthetic routes that allow for the easy diversification of the pyrido[4,3-e] researchgate.netacs.orgmdpi.comtriazine scaffold is a continuing challenge. This is particularly important for generating the large libraries of compounds needed for high-throughput screening and SAR studies.

Overcoming Drug Resistance: In the context of anticancer drug development, a key challenge will be to design derivatives that can overcome existing mechanisms of drug resistance or that have novel mechanisms of action.

Enhancing Bioavailability and Pharmacokinetics: For any derivative to be a successful therapeutic agent, it must possess favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles. Optimizing these properties without losing potency is a significant hurdle in drug development.

Bridging the Gap to Material Application: Translating the promising intrinsic properties of the scaffold into functional, stable, and processable materials requires significant interdisciplinary research, combining synthetic chemistry with materials engineering and physics.

Future research in the field of pyrido[4,3-e] researchgate.netacs.orgmdpi.comtriazines will likely focus on addressing these gaps through a combination of innovative synthetic methodologies, advanced biological screening, computational modeling, and in-depth materials characterization. Success in these areas will pave the way for new discoveries in both medicine and materials science.

Q & A

Q. Q1. What are the common synthetic routes for pyrido[4,3-e][1,2,4]triazine derivatives, and how can their regioselectivity be controlled?

Regioselective synthesis often involves cyclocondensation of diaminopyridine precursors with α,β-bifunctional reagents. For example, 4-aryl-1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles react with electrophiles, favoring attack at the more electrophilic carbon center to form fused triazine rings . Control over regioselectivity is achieved by adjusting reaction conditions (e.g., solvent polarity, counterions like Li⁺ or Na⁺) .

Q. Q2. How can NMR and mass spectrometry confirm the identity and purity of this compound derivatives?

  • 1H/13C NMR : Assignments focus on distinguishing aromatic protons (δ 7.5–9.0 ppm) and NH/OH groups (broad signals at δ 10–12 ppm). Ring junction protons exhibit distinct splitting patterns due to anisotropic effects .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺) and fragmentation patterns, such as loss of substituents like methoxy or methyl groups .

Q. Q3. What in vitro assays are used to evaluate the anticancer potential of this compound derivatives?

Standard assays include:

  • MTT assay : Measures cytotoxicity against cancer cell lines (e.g., HT-29 colon adenocarcinoma) at micromolar concentrations .
  • Apoptosis induction : Flow cytometry with Annexin V/PI staining detects early/late apoptotic cells .
  • Kinase inhibition : Screening against CDKs or AKT-mTOR pathways using kinase activity assays .

Advanced Research Questions

Q. Q4. How can multi-component one-pot reactions optimize the synthesis of spiroindenopyridotriazine derivatives?

A catalyst-free three-component reaction using pyrido[1,2,4]triazine, malononitrile, and CH-acids (e.g., barbituric acid) in ethanol under reflux yields spiro derivatives via Knoevenagel condensation and Michael addition. Key steps include tautomerization and O-cyclization, confirmed by monitoring intermediates via TLC and NMR .

Q. Q5. How do structural modifications at the C5 position influence bioactivity?

Functionalization with O-, N-, or S-nucleophiles enhances interactions with biological targets. For example:

  • Methoxy groups : Improve solubility and modulate kinase inhibition .
  • Sulfonamide derivatives : Increase mitochondrial membrane depolarization in cancer cells .
  • Heteroaryl substituents : Boost selectivity for enzymes like PDE2/PDE10 via hydrophobic interactions .

Q. Q6. What computational methods support SAR studies of this compound derivatives?

  • Free energy perturbation (FEP) : Predicts binding affinity changes upon substituent modification (e.g., lipophilic meta-substituents on phenyl rings enhance PDE2 selectivity) .
  • Docking studies : Identify key residues in kinase binding pockets (e.g., hydrogen bonding with hinge regions of CDKs) .

Q. Q7. How can contradictory cytotoxicity data across studies be resolved?

Discrepancies may arise from:

  • Cell line variability : Use standardized panels (e.g., NCI-60) to compare IC₅₀ values .
  • Assay conditions : Control for factors like serum concentration and incubation time .
  • Metabolic interference : Evaluate stability in culture media via LC-MS .

Q. Q8. What strategies improve the blood-brain barrier (BBB) penetration of PDE2-targeting pyridotriazine derivatives?

  • Lipophilicity optimization : LogP values between 2–3 enhance passive diffusion .
  • P-glycoprotein evasion : Avoid substrates by reducing hydrogen bond donors (<3) .
  • In vivo validation : Measure brain-to-plasma ratios in rodent pharmacokinetic studies .

Methodological Challenges

Q. Q9. How to design experiments for assessing mitochondrial toxicity in pyridotriazine derivatives?

  • JC-1 staining : Quantifies mitochondrial membrane potential collapse via fluorescence shift (red→green) .
  • Oxygen consumption rate (OCR) : Assessed via Seahorse XF Analyzer to detect electron transport chain inhibition .

Q. Q10. What analytical workflows validate reaction mechanisms in pyridotriazine synthesis?

  • Isolation of intermediates : Use column chromatography or preparative HPLC to trap species like Michael adducts .
  • Kinetic studies : Monitor reaction progress via in situ IR or NMR to identify rate-limiting steps (e.g., cyclization) .

Cross-Disciplinary Applications

Q. Q11. How can this compound derivatives be repurposed for antimicrobial research?

  • Structure hybridization : Fuse with chromone or quinoxaline moieties to enhance Gram-positive activity .
  • Biofilm disruption : Test against methicillin-resistant Staphylococcus aureus (MRSA) using crystal violet assays .

Q. Q12. What in silico tools predict off-target effects of pyridotriazine-based kinase inhibitors?

  • PharmaGKB database : Screens for polymorphisms in kinase-binding regions .
  • Proteome-wide docking : Tools like AutoDock Vina assess promiscuity across the kinome .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.